4-(Aminomethyl)pyrrolidin-2-one

Monoamine oxidase B inactivation Neurodegenerative disease Pyrrolidinone SAR

4-(Aminomethyl)pyrrolidin-2-one (CAS 676627-00-2) is a heterocyclic small molecule (C₅H₁₀N₂O, MW 114.15 g/mol) comprising a five-membered γ-lactam (pyrrolidin-2-one) ring substituted with a primary aminomethyl group at the 4-position. Computed physicochemical properties include XLogP3-AA of −1.4, topological polar surface area (TPSA) of 55.1 Ų, two hydrogen bond donors, and two hydrogen bond acceptors.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 676627-00-2
Cat. No. B032541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)pyrrolidin-2-one
CAS676627-00-2
Synonyms4-(Aminomethyl)-2-pyrrolidinone
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)CN
InChIInChI=1S/C5H10N2O/c6-2-4-1-5(8)7-3-4/h4H,1-3,6H2,(H,7,8)
InChIKeyTXFBWVRKVAEOPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)pyrrolidin-2-one (CAS 676627-00-2): Physicochemical Profile and Core Scaffold Identity for Informed Procurement


4-(Aminomethyl)pyrrolidin-2-one (CAS 676627-00-2) is a heterocyclic small molecule (C₅H₁₀N₂O, MW 114.15 g/mol) comprising a five-membered γ-lactam (pyrrolidin-2-one) ring substituted with a primary aminomethyl group at the 4-position [1]. Computed physicochemical properties include XLogP3-AA of −1.4, topological polar surface area (TPSA) of 55.1 Ų, two hydrogen bond donors, and two hydrogen bond acceptors [1]. The predicted pKa is 16.25 ± 0.40 (for the lactam N–H) , and recommended storage is under inert gas at 2–8 °C . The compound serves as a synthetic building block for pharmaceutical intermediates, most notably in the preparation of aminopyridine/pyrimidinecarboxamide CB2 receptor modulators co-administered with PDE4 inhibitors for inflammatory disease indications .

Why 4-(Aminomethyl)pyrrolidin-2-one Cannot Be Interchanged with Positional Isomers or N-Substituted Analogs


The 4-aminomethyl substitution pattern on the pyrrolidin-2-one scaffold is not functionally interchangeable with the 3- or 5-position regioisomers. Patent US 5,149,808 explicitly distinguishes between 4- and 5-aminomethyl-pyrrolidin-2-ones as separate subgenera within the nootropic/antihypoxic composition of matter claims, implying non-equivalent pharmacological profiles [1]. Furthermore, the seminal work by Ding and Silverman (1992) established 4-(aminomethyl)-1-aryl-2-pyrrolidinones—but not their 5-aminomethyl counterparts—as the first members of a new class of monoamine oxidase B (MAO-B) inactivators [2]. Generic substitution of the 4-position with alternative aminomethyl regioisomers or indiscriminate N-substitution therefore carries a high risk of losing the specific molecular recognition features required for target engagement in these pharmacologically validated chemotypes.

Quantitative Differentiation Evidence for 4-(Aminomethyl)pyrrolidin-2-one (CAS 676627-00-2) vs. Closest Analogs


Positional Selectivity: 4-Aminomethyl Substitution is Essential for MAO-B Inactivation — 5-Position Analogs Belong to a Different Pharmacological Class

The 4-(aminomethyl)-1-aryl-2-pyrrolidinone scaffold was identified by Ding and Silverman as the first member of a new class of MAO-B inactivators [1]. Critically, the corresponding 5-(aminomethyl)-3-aryldihydrofuran-2(3H)-ones and 5-(aminomethyl)-3-aryl-2-oxazolidinones, while also MAO-B inactivators, belong to structurally and mechanistically distinct chemotypes [2]. This demonstrates that the 4-aminomethyl substitution on a γ-lactam ring (pyrrolidin-2-one) confers a unique pharmacophoric geometry not recapitulated by 5-aminomethyl substitution on the same or analogous ring systems.

Monoamine oxidase B inactivation Neurodegenerative disease Pyrrolidinone SAR

Physicochemical Differentiation: Unsubstituted 4-(Aminomethyl)pyrrolidin-2-one Exhibits Significantly Lower Lipophilicity (XLogP −1.4) vs. N-Benzyl Derivative Nebracetam

The unsubstituted 4-(aminomethyl)pyrrolidin-2-one (free base) has a computed XLogP3-AA of −1.4 [1], indicating substantial hydrophilicity. In contrast, the N-benzyl derivative nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one, CAS 97205-34-0, MW 204.27) bears a lipophilic benzyl substituent that increases its ClogP by approximately 2–3 log units (estimated contribution of the benzyl group based on fragment-based calculations) . This difference directly impacts aqueous solubility, permeability, and formulation requirements.

Lipophilicity CNS drug design Formulation development

Stereochemical Differentiation: Enantiomeric Configuration of the 4-Aminomethyl Substituent Modulates Muscarinic Receptor Binding as Demonstrated by Nebracetam Docking Studies

The chiral center at the 4-position of the pyrrolidin-2-one ring is pharmacologically consequential. Perekhoda et al. (2024) demonstrated by molecular docking that the (R)- and (S)-enantiomers of 4-(aminomethyl)-1-benzylpyrrolidin-2-one (nebracetam) form stable but conformationally distinct complexes with the muscarinic acetylcholine receptor (PDB IDs: 5CXV, 6PV7), with differential binding modes consistent with agonist vs. positive allosteric modulator character [1]. The (4R)-enantiomer (CAS 1407997-81-2) and (4S)-enantiomer (CAS 1292289-46-3) are commercially available as discrete building blocks, enabling stereospecific SAR exploration .

Chiral synthesis Enantioselective pharmacology Muscarinic receptor modulation

Synthetic Intermediate Versatility: 4-(Aminomethyl)pyrrolidin-2-one Serves as a Validated Key Intermediate in Dual CB2/PDE4 Modulator Patent Space

4-(Aminomethyl)pyrrolidin-2-one is explicitly claimed as a synthetic intermediate in patent literature for aminopyridine/pyrimidinecarboxamide CB2 receptor modulators intended for combination therapy with PDE4 inhibitors targeting pain, immune, inflammatory, and rheumatic diseases . The 4-aminomethyl substituent provides a primary amine handle for amide bond formation with heteroaryl carboxylic acids, a synthetic disconnection that is not accessible from the 3- or 5-aminomethyl regioisomers without altering the vector of substitution relative to the lactam carbonyl [1]. This specific vector geometry is critical for maintaining the CB2 pharmacophore as defined in the patent claims.

CB2 receptor modulation PDE4 inhibition Inflammatory disease

Comparative Pharmacokinetic Limitation of Aminomethyl vs. Aminoalkyl Pyrrolidine Substituents in Quinolone Antibacterials

A 1994 SAR study of 7-[3-(1-aminoalkyl)-1-pyrrolidinyl]quinolone antibacterials demonstrated that the aminomethyl-substituted pyrrolidine derivative (compound 6) exhibited inferior pharmacokinetic properties compared to its 1-aminoethyl counterpart (compound 83), which showed superior PK characteristics [1]. While this study evaluated 3-aminomethylpyrrolidine rather than 4-aminomethylpyrrolidin-2-one, it provides class-level evidence that aminomethyl substitution on pyrrolidine/pyrrolidinone scaffolds can impose PK limitations relative to higher alkylamino homologs. This finding underscores that the aminomethyl group, while synthetically versatile, may require additional structural optimization (e.g., N-substitution or prodrug strategies) to achieve acceptable in vivo exposure.

Quinolone antibacterials Pharmacokinetics Aminomethyl SAR

High-Value Application Scenarios for 4-(Aminomethyl)pyrrolidin-2-one (CAS 676627-00-2) Supported by Primary Evidence


CNS Drug Discovery: MAO-B Inactivator Lead Generation Using the 4-Aminomethyl-γ-Lactam Pharmacophore

Research groups developing irreversible MAO-B inactivators for Parkinson's disease or neuroinflammation should procure 4-(aminomethyl)pyrrolidin-2-one as the core scaffold for 1-aryl diversification. The Ding & Silverman (1992) study demonstrated that 1,4-disubstituted 2-pyrrolidinones bearing the 4-aminomethyl group constitute the first members of a new MAO-B inactivator class [1]. N-arylation of the lactam nitrogen (yielding 4-(aminomethyl)-1-aryl-2-pyrrolidinones) is the validated synthetic path to this pharmacophore, and the unsubstituted parent compound is the required starting material for parallel SAR exploration.

Stereoselective Synthesis of Muscarinic Receptor Ligands: Enantiomerically Pure Building Blocks for Nootropic Development

As demonstrated by the nebracetam docking study [1], the stereochemistry at the 4-position critically influences binding mode at muscarinic M1 receptors. Procurement of (4R)-4-(aminomethyl)pyrrolidin-2-one (CAS 1407997-81-2) or (4S)-4-(aminomethyl)pyrrolidin-2-one (CAS 1292289-46-3) as single enantiomers enables stereospecific N-benzylation or N-arylation to generate enantiopure nootropic candidates. Nebracetam hydrochloride, the (RS)-racemic N-benzyl derivative, exhibits an EC₅₀ of 1.59 mM for elevating intracellular Ca²⁺ via M1 receptor agonism [2], establishing the functional relevance of this scaffold in muscarinic pharmacology.

CB2 Receptor Modulator Synthesis for Inflammatory Disease Programs: Amide Coupling with Heteroaryl Carboxylic Acids

Patent literature explicitly describes the use of 4-(aminomethyl)pyrrolidin-2-one as a key intermediate for aminopyridine/pyrimidinecarboxamide CB2 modulators intended for combination therapy with PDE4 inhibitors [1]. The synthetic route involves amide bond formation between the primary amine of the 4-aminomethyl group and a heteroaryl carboxylic acid, followed by further N-functionalization of the lactam. This validated synthetic sequence positions the compound as a strategic building block for CB2-targeted anti-inflammatory drug discovery.

DPP-4 Inhibitor Fragment-Based Drug Design: 4-Aminomethyl-γ-Lactam as a Polar Core Scaffold

Derivatives of 4-(aminomethyl)pyrrolidin-2-one have demonstrated DPP-4 inhibitory activity in vitro [1]. The low lipophilicity (XLogP −1.4) and moderate TPSA (55.1 Ų) of the parent scaffold [2] make it an attractive polar fragment for fragment-based or structure-based design of DPP-4 inhibitors, where excessive lipophilicity is a known liability for off-target effects. The free amine provides a synthetic handle for rapid parallel derivatization, while the lactam carbonyl can engage the catalytic serine of DPP-4 via hydrogen bonding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Aminomethyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.